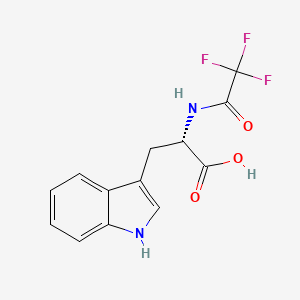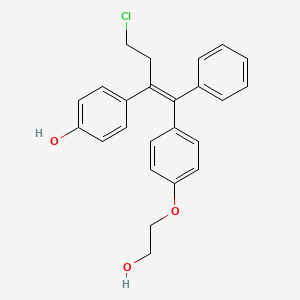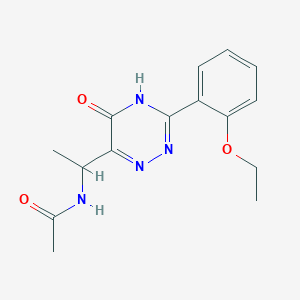
N-trifluoroacetyltryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-trifluoroacetyltryptophan is a compound with the molecular formula C13H11F3N2O3 . It is a derivative of tryptophan, an essential amino acid, with a trifluoroacetyl group attached .
Synthesis Analysis
The synthesis of N-trifluoroacetyltryptophan involves complex chemical reactions. One method involves the transfer of trifluoroacetic anhydride to nitrones, which proceeds via electrophilic trifluoroacetylation, followed by nucleophilic addition and elimination, and intramolecular substitution . Another method involves the design and synthesis of novel N-Cbz- and N-Boc-N-trifluoromethyl hydroxylamine reagents by silver-mediated oxidative trifluoromethylation .Molecular Structure Analysis
The molecular structure of N-trifluoroacetyltryptophan is complex, involving a bicyclic ring formed by a benzene and a pyrrole group, linked to the α-carbon by a –CH2-group . The molecular weight of the compound is 300.233 Da .Chemical Reactions Analysis
The chemical reactions involving N-trifluoroacetyltryptophan are diverse and complex. For instance, a highly efficient N-trifluoromethylation of nitrosoarenes has been reported . Another study reported the synthesis of N-trifluoroacetyl amides through trifluoroacetic anhydride transfer to nitrones .Applications De Recherche Scientifique
Protein Research
“N-trifluoroacetyltryptophan” is used in protein-related research. The intrinsic fluorescence of tryptophan, which is predominantly derived from tryptophan (λ EX ∼ 280 nm, λ EM ∼ 350 nm), is used in protein-related research . This fluorescence is strongly influenced by its (or the protein’s) local environment . This property has been applied to study protein conformational changes .
Förster Resonance Energy Transfer (FRET) Techniques
The compound plays a significant role in Förster Resonance Energy Transfer (FRET) techniques. FRET occurs when the distance between a donor fluorophore and an acceptor is within 10 nm . The application of intrinsic protein fluorescence in FRET often necessitates fluorescent labeling of biological targets .
Label-Free Detection
“N-trifluoroacetyltryptophan” is used in label-free detection techniques. Intrinsic Förster resonance energy transfer (iFRET), a recently developed technique, utilizes the intrinsic fluorescence of tryptophan in conjunction with target-specific fluorescent probes as FRET donors and acceptors, respectively, for real-time detection of native proteins .
Protein Imaging
The compound is used in protein imaging. The fluorescence properties of tryptophan residues are sensitive to the microenvironment of fluorophores in proteins . Therefore, fluorescence characteristics are widely used to study structural transitions in proteins .
Biosensors
“N-trifluoroacetyltryptophan” is used in the development of biosensors. The intrinsic fluorescence of tryptophan is used in conjunction with target-specific fluorescent probes as FRET donors and acceptors, respectively, for real-time detection of native proteins .
Protein Structure Analysis
The compound is used in the analysis of protein structure. The major goal in the application of tryptophan fluorescence spectroscopy is to interpret fluorescence properties in terms of structural parameters and to predict structural changes in a protein .
Mécanisme D'action
Target of Action
N-Trifluoroacetyltryptophan is a derivative of tryptophan, an essential amino acid. Tryptophan and its derivatives are known to interact with various targets in the body, including enzymes involved in tryptophan metabolism . .
Mode of Action
It has been studied as an inhibitor binding to chymotrypsin, a digestive enzyme, using 19f nmr spectroscopy . The interaction of N-Trifluoroacetyltryptophan with its targets likely involves noncovalent interactions such as electrostatic and hydrophobic ones, as well as π-π, π-cation, π-anion, and π-ion pair interactions .
Biochemical Pathways
Tryptophan and its derivatives are involved in several biochemical pathways. Tryptophan metabolism occurs locally in the gut, with about 5% metabolized by gut microbes . Three major tryptophan metabolic pathways are serotonin, indole, kynurenine, and related derivatives . .
Result of Action
It has been studied for its inhibitory effects on chymotrypsin . The results of these interactions could potentially influence various physiological processes, given the role of tryptophan and its derivatives in the body.
Action Environment
The action of N-Trifluoroacetyltryptophan can be influenced by various environmental factors. For instance, pH can affect the binding of inhibitors like N-Trifluoroacetyltryptophan to their targets . Additionally, the gut microbiome can influence the metabolism of tryptophan and its derivatives .
Propriétés
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3/c14-13(15,16)12(21)18-10(11(19)20)5-7-6-17-9-4-2-1-3-8(7)9/h1-4,6,10,17H,5H2,(H,18,21)(H,19,20)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGKHZTZDMCZNE-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does N-Trifluoroacetyltryptophan interact with chymotrypsin, and what methods were used to study this interaction?
A1: N-Trifluoroacetyltryptophan acts as an inhibitor of chymotrypsin, binding to the enzyme's active site. [] The research utilized ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy to study the binding interactions between N-Trifluoroacetyltryptophan and chymotrypsin at various pH levels. [] By analyzing the changes in the NMR spectra upon binding, researchers could determine binding parameters such as the inhibition constant (KI) and the change in chemical shift upon binding (ΔB). [] This study also investigated the binding of other related inhibitors like N-trifluoroacetylphenylalanine, N-acetyltryptophan, and N-acetylphenylalanine to understand the structural features influencing binding affinity. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propyl]-2-hydroxy-1,3-benzenedicarboxylic Acid 1,3-Dimet](/img/no-structure.png)
![5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepin-10-amine](/img/structure/B1144716.png)

![Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol](/img/structure/B1144721.png)
![sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate](/img/structure/B1144722.png)